molecular formula C18H14Cl2N2O B15195972 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- CAS No. 146204-80-0

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl-

Cat. No.: B15195972
CAS No.: 146204-80-0
M. Wt: 345.2 g/mol
InChI Key: IDIRBBZVTWTPIE-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by the presence of two 4-chlorophenyl groups and a methyl group attached to the pyrrole ring, along with a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- typically involves multi-step organic reactions. One common method involves the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of a catalyst such as citric acid. The reaction is carried out in ethanol at room temperature, resulting in the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-3-carboxamide, 1,5-bis(4-methoxyphenyl)-2-methyl-
  • 1H-Pyrrole-3-carboxamide, 1,5-bis(4-fluorophenyl)-2-methyl-
  • 1H-Pyrrole-3-carboxamide, 1,5-bis(4-bromophenyl)-2-methyl-

Uniqueness

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- is unique due to the presence of the 4-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

146204-80-0

Molecular Formula

C18H14Cl2N2O

Molecular Weight

345.2 g/mol

IUPAC Name

1,5-bis(4-chlorophenyl)-2-methylpyrrole-3-carboxamide

InChI

InChI=1S/C18H14Cl2N2O/c1-11-16(18(21)23)10-17(12-2-4-13(19)5-3-12)22(11)15-8-6-14(20)7-9-15/h2-10H,1H3,(H2,21,23)

InChI Key

IDIRBBZVTWTPIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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